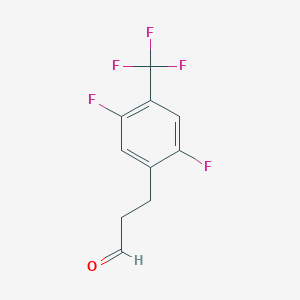
4-Ethoxy-7-hydroxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-7-hydroxycoumarin is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by its white crystalline solid appearance and is soluble in organic solvents like ethanol and ether but insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-7-hydroxycoumarin typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions . The general reaction scheme is as follows:
Starting Material: 7-hydroxy-4-methylcoumarin
Reagent: Ethyl iodide
Base: Potassium carbonate
Solvent: Acetone
Conditions: Reflux
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-7-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The ethoxy group at the 4-position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: 7-oxo-4-ethoxy-2H-chromen-2-one
Reduction: 4-ethoxy-7-hydroxy-2,3-dihydrochromen-2-one
Substitution: 4-alkyl/aryl-7-hydroxy-2H-chromen-2-one
Aplicaciones Científicas De Investigación
4-Ethoxy-7-hydroxycoumarin has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-7-hydroxycoumarin involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert relaxant effects on rat trachea rings by blocking L-type calcium channels and possibly increasing intracellular cyclic AMP levels . This dual mechanism contributes to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
7-methoxy-2H-chromen-2-one: Similar in structure but with a methoxy group at the 7-position instead of an ethoxy group.
4-methyl-7-hydroxy-2H-chromen-2-one: Similar but with a methyl group at the 4-position.
7-hydroxy-4-methyl-2H-chromen-2-one: Similar but with a hydroxyl group at the 7-position and a methyl group at the 4-position.
Uniqueness
4-Ethoxy-7-hydroxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4-position and the hydroxyl group at the 7-position allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
4-ethoxy-7-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-9-6-11(13)15-10-5-7(12)3-4-8(9)10/h3-6,12H,2H2,1H3 |
Clave InChI |
AOSUUEBGVYZPMS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)OC2=C1C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



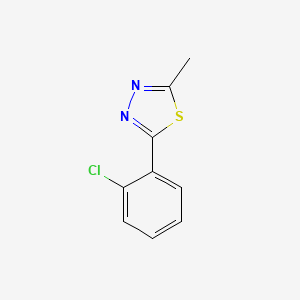
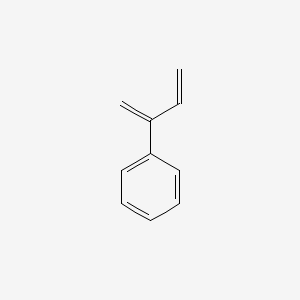

![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)
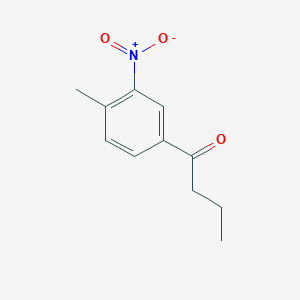

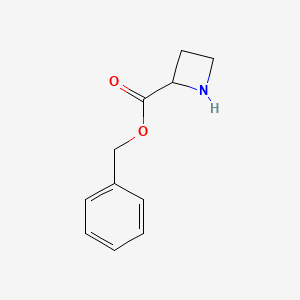


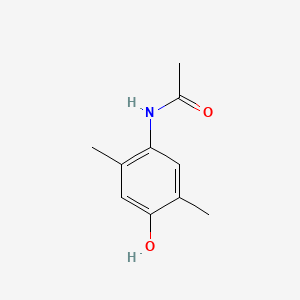
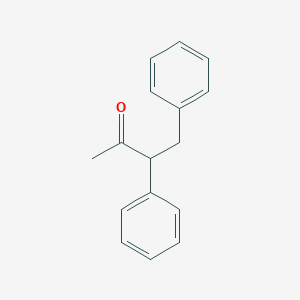
![2-[(4-Chlorophenoxy)methyl]-4-methylbenzimidazole](/img/structure/B8794664.png)
